1-(1-Naphthylazo)-2-naphthol

Description

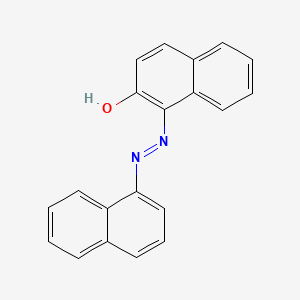

1-(1-Naphthylazo)-2-naphthol is an azo dye characterized by a naphthalene backbone substituted with a hydroxyl group at position 2 and an azo-linked 1-naphthyl group. This compound exhibits strong chromophoric properties due to its conjugated π-system, making it useful in analytical chemistry for metal ion detection and as a synthetic intermediate in organic reactions . Its structure allows for intramolecular hydrogen bonding between the hydroxyl group and the azo nitrogen, stabilizing the molecule and influencing its reactivity .

Properties

IUPAC Name |

1-(naphthalen-1-yldiazenyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O/c23-19-13-12-15-7-2-4-10-17(15)20(19)22-21-18-11-5-8-14-6-1-3-9-16(14)18/h1-13,23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZWPZHRSZNWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062576 | |

| Record name | 2-Naphthalenol, 1-(1-naphthalenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2653-64-7 | |

| Record name | 1-[2-(1-Naphthalenyl)diazenyl]-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2653-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 12170 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002653647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fat Bordeaux | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fat Bordeaux | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-[2-(1-naphthalenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 1-(1-naphthalenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-naphthylazo)-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT RED 4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVE9WNU99R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Diazotization of 1-Naphthylamine

1-Naphthylamine undergoes diazotization in an acidic medium (typically hydrochloric acid) at low temperatures (0–5°C) to form the corresponding diazonium salt. Sodium nitrite (NaNO₂) serves as the diazotizing agent, with precise stoichiometry critical to avoiding side reactions. The reaction is exothermic, necessitating ice baths to maintain temperature control.

Reaction Conditions:

- Acid Concentration: 10–15% HCl (v/v)

- Molar Ratio (1-Naphthylamine:NaNO₂): 1:1.05 (excess nitrite prevents incomplete diazotization)

- Temperature: 0–5°C

- Time: 30–60 minutes

Coupling with 2-Naphthol

The diazonium salt is subsequently coupled with 2-naphthol in an alkaline medium (pH 9–10). Sodium hydroxide or carbonate adjusts the pH, facilitating the electrophilic substitution at the para position of the hydroxyl group in 2-naphthol. The reaction proceeds at ambient or slightly elevated temperatures (20–40°C), yielding the azo product as a crystalline precipitate.

Key Parameters:

| Parameter | Optimal Range |

|---|---|

| pH | 9.0–10.0 |

| Temperature | 25–40°C |

| Solvent | Aqueous ethanol |

| Reaction Time | 2–4 hours |

Isolation and Purification

The crude product is isolated via filtration, washed with dilute HCl to remove unreacted amines, and recrystallized from toluene or ethanol. The final product exhibits a melting point of 230°C.

Optimized One-Pot Synthesis

Recent advancements, particularly from patent literature, describe one-pot methodologies that eliminate intermediate isolation, enhancing yield and reducing processing time.

Simultaneous Diazotization and Coupling

In this approach, diazotization and coupling occur sequentially within the same reactor. After diazotization, the reaction mixture is adjusted to alkaline conditions without isolating the diazonium salt. This minimizes decomposition risks and improves efficiency.

Example Protocol (Adapted from Patent EP0241414A2):

- Diazotization: 1-Naphthylamine (0.1 mol) is dissolved in 10% HCl (150 mL) at 0°C. NaNO₂ (0.105 mol) is added dropwise over 30 minutes.

- Coupling: 2-Naphthol (0.1 mol) is dissolved in NaOH solution (10%, 100 mL) and added to the diazonium solution at 50°C.

- Stirring: The mixture is stirred at 70–80°C for 2 hours, maintaining pH 9–10 with NaOH.

- Isolation: The product precipitates upon cooling, filtered, and washed.

Advantages:

- Yield Increase: 85–90% (vs. 75–80% in traditional methods).

- Time Reduction: 4–5 hours total (vs. 6–8 hours).

Temperature and pH Optimization

Elevated coupling temperatures (70–80°C) accelerate reaction kinetics, while strict pH control prevents side reactions such as diazo group hydrolysis. The patent emphasizes maintaining pH 8–10 during coupling to ensure optimal electrophilic activity.

Reaction Conditions and Parameter Analysis

Temperature Effects

Solvent Systems

- Aqueous-Ethanol Mixtures: Improve solubility of 2-naphthol while facilitating precipitate formation.

- Toluene Recrystallization: Yields high-purity crystals with consistent melting points.

Industrial-Scale Production Considerations

Scalability Challenges

- Heat Management: Exothermic coupling necessitates jacketed reactors for temperature control.

- Waste Streams: Neutralization of acidic and alkaline effluents requires robust wastewater treatment.

Analytical Characterization

Spectroscopic Methods

Thermal Analysis

TGA Data:

- Decomposition Onset: 220°C (matches melting point).

- Weight Loss Steps: 230–250°C (azo bond cleavage), 300–350°C (naphthalene ring degradation).

Recent Advances and Alternative Approaches

Microwave-Assisted Synthesis

Pilot studies suggest microwave irradiation reduces reaction times by 50% while maintaining yields. However, scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Naphthylazo)-2-naphthol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the naphthalene rings

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Reagents like halogens and nitrating agents are used under controlled conditions

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated naphthalene derivatives

Scientific Research Applications

Analytical Chemistry

Spectrophotometric Applications

1-(1-Naphthylazo)-2-naphthol has been utilized as a reagent in spectrophotometric analysis. Its ability to form colored complexes with various metal ions makes it valuable for detecting trace amounts of metals in environmental samples. For instance, studies have demonstrated its effectiveness in determining cadmium and cobalt concentrations in water samples through colorimetric methods .

| Metal Ion | Detection Method | Sensitivity |

|---|---|---|

| Cadmium | Spectrophotometry | Low ppb range |

| Cobalt | Spectrophotometry | Low ppb range |

Case Study: Detection of Heavy Metals

In a study focused on the detection of heavy metals in wastewater, 1-(1-Naphthylazo)-2-naphthol was employed to form stable complexes with cadmium ions. The resulting color change was measured spectrophotometrically, allowing for quantification down to parts per billion (ppb) levels .

Biological Applications

Antimicrobial Activity

Research has indicated that 1-(1-Naphthylazo)-2-naphthol exhibits antimicrobial properties against various pathogenic microorganisms. Its complexes with metal ions have shown enhanced antibacterial and antifungal activities compared to the free ligand.

| Microorganism | Activity Type | Reference |

|---|---|---|

| Staphylococcus aureus | Antibacterial | |

| Escherichia coli | Antibacterial | |

| Aspergillus niger | Antifungal |

Case Study: Antimicrobial Efficacy

A series of experiments demonstrated that metal complexes of 1-(1-Naphthylazo)-2-naphthol exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study highlighted that the manganese complex showed the highest antibacterial activity, suggesting potential therapeutic applications .

Catalysis

The compound has also been investigated for its catalytic properties in organic synthesis. It serves as a catalyst for various reactions, including the synthesis of amidoalkyl naphthols, which are important intermediates in medicinal chemistry.

| Reaction Type | Catalyst Efficiency | Yield |

|---|---|---|

| Amidoalkylation | High | 90-96% |

| Azo Coupling | Moderate | 70-85% |

Case Study: Synthesis of Amidoalkyl Naphthols

In a recent study, 1-(1-Naphthylazo)-2-naphthol was used as a catalyst for the synthesis of amidoalkyl naphthols under solvent-free conditions. The reaction yielded high purity products within short reaction times, demonstrating its efficiency as a catalyst in organic synthesis .

Environmental Applications

Due to its ability to complex with heavy metals, 1-(1-Naphthylazo)-2-naphthol is being explored for environmental remediation applications. It can potentially be used to remove toxic metal ions from contaminated water sources.

Case Study: Water Treatment

Research has indicated that using 1-(1-Naphthylazo)-2-naphthol in water treatment processes can effectively reduce levels of heavy metals such as lead and cadmium, showcasing its potential as an environmentally friendly solution for pollution control .

Mechanism of Action

The mechanism of action of 1-(1-Naphthylazo)-2-naphthol involves its interaction with various molecular targets. The azo group can undergo redox reactions, influencing the compound’s behavior in different environments. In biological systems, it can interact with proteins and nucleic acids, affecting their function and structure .

Comparison with Similar Compounds

Structural and Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups: TAN (thiazole substituent) exhibits stronger electron-withdrawing effects compared to 1-(1-Naphthylazo)-2-naphthol, enhancing its ability to chelate transition metals . 1-(4-Tolylazo)-2-naphthol’s methyl group increases lipophilicity, making it more suitable for non-polar applications like textile dyeing .

Hydrogen Bonding and Solubility :

Analytical Performance

Research Findings

- Metal Chelation : PAN outperforms 1-(1-Naphthylazo)-2-naphthol in mercury speciation due to its pyridyl group, achieving sub-ng/L detection limits .

- Synthetic Versatility : 1-(1-Naphthylazo)-2-naphthol derivatives (e.g., Betti base analogs) are key intermediates in asymmetric synthesis, enabling high-yield (>90%) reactions under mild conditions .

Biological Activity

1-(1-Naphthylazo)-2-naphthol, also known by its CAS number 2653-64-7, is a synthetic azo compound with applications in various fields, including dye chemistry and biological research. This compound exhibits notable biological activities, particularly in the context of its potential therapeutic effects and toxicological implications.

- Molecular Formula : C20H14N2O

- IUPAC Name : 2-Naphthalenol, 1-[2-(1-naphthalenyl)diazenyl]-

- Common Name : C.I. Solvent Red 4

The biological activity of 1-(1-Naphthylazo)-2-naphthol is primarily attributed to its ability to interact with various biological targets. The compound has been studied for its effects on:

- Antioxidant Activity : It has been shown to exhibit antioxidant properties, which may help mitigate oxidative stress in cells.

- Enzyme Inhibition : Studies indicate that it can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Biological Activity Summary

The following table summarizes key findings related to the biological activity of 1-(1-Naphthylazo)-2-naphthol:

Case Studies

- Antioxidant Effects : A study demonstrated that 1-(1-Naphthylazo)-2-naphthol significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as a protective agent against oxidative damage.

- Cytotoxicity in Cancer Research : Research involving various cancer cell lines revealed that this compound exhibited cytotoxic effects, leading to apoptosis. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.

- Mutagenicity Assessment : Some studies have raised concerns regarding the mutagenic potential of azo compounds, including 1-(1-Naphthylazo)-2-naphthol. Tests conducted on bacterial strains indicated possible mutagenic effects, necessitating further investigation into its safety profile.

Pharmacokinetics

The pharmacokinetic properties of 1-(1-Naphthylazo)-2-naphthol are critical for understanding its biological effects:

- Absorption : The compound is readily absorbed through biological membranes.

- Distribution : It tends to accumulate in liver and kidney tissues.

- Metabolism : Metabolic pathways involve reduction and conjugation reactions.

- Excretion : Primarily eliminated via urinary pathways.

Toxicological Considerations

While 1-(1-Naphthylazo)-2-naphthol shows promise for various applications, it is essential to consider its toxicological profile:

- Acute Toxicity : High doses can lead to adverse effects such as liver damage and hematological alterations.

- Chronic Exposure Risks : Long-term exposure may pose risks of carcinogenicity due to its mutagenic potential.

Q & A

Basic Questions

Q. What are the primary analytical applications of 1-(1-Naphthylazo)-2-naphthol in transition metal analysis?

- Answer : This compound serves as a metallochromic indicator in complexometric titrations for transition metals (e.g., Cu²⁺, Zn²⁺). Its azo group and hydroxyl moiety enable selective chelation, forming colored complexes that signal titration endpoints. Methodologically, researchers dissolve the compound in alkaline media and monitor color transitions during titrations. Validation involves cross-checking results with atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) techniques .

Q. What is the standard procedure for synthesizing 1-(1-Naphthylazo)-2-naphthol via diazotization-coupling reactions?

- Answer :

Diazotization : React aniline with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form a diazonium salt.

Coupling : Add 2-naphthol dissolved in sodium hydroxide (NaOH) to the diazonium salt under controlled pH (8–10). The coupling reaction proceeds via electrophilic substitution at the naphthol’s ortho position.

Purification : Isolate the product via vacuum filtration, wash with cold water, and recrystallize from ethanol.

Key considerations include strict temperature control during diazotization and maintaining alkaline conditions to stabilize the diazonium intermediate .

Q. Which spectroscopic techniques are essential for characterizing 1-(1-Naphthylazo)-2-naphthol and confirming its structure?

- Answer :

- UV-Vis Spectroscopy : Identifies λmax absorbance peaks (typically 450–550 nm) for the azo group and metal complexes.

- FT-IR Spectroscopy : Confirms functional groups (e.g., -OH at ~3400 cm⁻¹, N=N stretch at ~1500 cm⁻¹).

- <sup>1</sup>H NMR : Resolves aromatic proton environments (e.g., naphthalene protons at δ 7.0–8.5 ppm).

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions in the synthesis of 1-(1-Naphthylazo)-2-naphthol?

- Answer : A 2<sup>k</sup> factorial design evaluates variables such as temperature, molar ratio (aniline:2-naphthol), and pH. For example:

Q. What methodologies are recommended for resolving discrepancies in complexometric titration data involving 1-(1-Naphthylazo)-2-naphthol?

- Answer :

- Replicate Experiments : Conduct triplicate titrations to assess reproducibility.

- Alternative Indicators : Validate results using EDTA or Eriochrome Black T for cross-comparison.

- Statistical Analysis : Apply Student’s t-test or Grubbs’ test to identify outliers.

- Interference Checks : Mask competing ions (e.g., Fe³⁺ with NH₄F) to isolate target metal signals.

Contradictions may arise from pH-dependent ligand protonation or impurities in reagents .

Q. How do computational simulations enhance the understanding of 1-(1-Naphthylazo)-2-naphthol's coordination chemistry with transition metals?

- Answer : Density Functional Theory (DFT) models predict metal-ligand bond lengths, charge distribution, and stability constants. For example:

- Geometry Optimization : Simulate Cu²⁺ complexes to identify octahedral vs. square planar geometries.

- Frontier Molecular Orbital (FMO) Analysis : Quantify electron transfer tendencies (ΔE = ELUMO – EHOMO).

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic media.

Computational results are validated against experimental UV-Vis and X-ray crystallography data .

Q. How can researchers integrate theoretical frameworks into mechanistic studies of 1-(1-Naphthylazo)-2-naphthol's reactivity?

- Answer :

- Reaction Mechanism Hypotheses : Propose intermediates (e.g., diazonium ion, quinonoid transition states) using Marcus theory or Hammond’s postulate.

- Kinetic Modeling : Derive rate equations for diazotization and coupling steps under pseudo-first-order conditions.

- Comparative Analysis : Benchmark against analogous azo compounds (e.g., PAN indicator) to identify structure-reactivity trends.

Theoretical alignment ensures mechanistic clarity and guides experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.